XL041
Overview
Description
BMS-852927 is a small molecule drug developed by Exelixis, Inc. and later associated with Bristol Myers Squibb Co. It is a selective agonist for the liver X receptor beta (LXRβ), a nuclear receptor involved in the regulation of cholesterol, fatty acid, and glucose homeostasis . The compound has been investigated for its potential therapeutic applications in cardiovascular diseases and metabolic disorders, particularly hypercholesterolemia .
Preparation Methods
The synthesis of BMS-852927 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through various organic reactions such as halogenation, alkylation, and condensation.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the core structure of BMS-852927.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Industrial production methods for BMS-852927 would likely involve scaling up these synthetic routes while ensuring consistency, efficiency, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
BMS-852927 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a model for studying LXRβ agonists and their chemical properties, including binding affinity and selectivity.
Biology: In biological research, BMS-852927 is used to investigate the role of LXRβ in cellular processes such as lipid metabolism and inflammation.
Mechanism of Action
BMS-852927 exerts its effects by selectively activating LXRβ, a nuclear receptor that regulates the expression of genes involved in cholesterol and lipid metabolism. Upon binding to LXRβ, the compound induces conformational changes that enhance the receptor’s ability to interact with coactivators and promote gene transcription . This leads to increased expression of genes involved in reverse cholesterol transport, fatty acid synthesis, and glucose metabolism. The molecular targets and pathways involved include the ATP-binding cassette transporters (ABCA1, ABCG1), sterol regulatory element-binding proteins (SREBPs), and other key regulators of lipid homeostasis .
Comparison with Similar Compounds
BMS-852927 is compared with other LXR agonists such as T0901317, AZ876, BMS-779788, and LXR-623 . While these compounds share similar mechanisms of action, BMS-852927 is unique in its selectivity for LXRβ over LXRα, which reduces the risk of adverse effects associated with non-selective activation of LXR receptors . This selectivity makes BMS-852927 a promising candidate for therapeutic applications with a potentially better safety profile.
Similar Compounds
T0901317: A non-selective LXR agonist with potent activity but associated with adverse effects due to LXRα activation.
AZ876: A selective LXRβ agonist with similar applications in metabolic diseases.
BMS-779788: Another LXR agonist developed by Bristol Myers Squibb with a focus on cardiovascular and metabolic disorders.
Biological Activity
XL041, also known as BMS-852927, is a selective agonist for Liver X Receptors (LXRs), specifically LXRβ. LXRs are nuclear receptors that play a crucial role in lipid metabolism, inflammation, and the regulation of cholesterol homeostasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound functions primarily as an agonist for LXRβ, exhibiting approximately 88% activity compared to a full pan-agonist in transactivation assays. It demonstrates about 20% activity on LXRα, indicating a preferential effect on LXRβ which is significant in various biological contexts including cancer and metabolic diseases .
Key Mechanisms
- Cholesterol Regulation : By activating LXRs, this compound promotes the expression of genes involved in cholesterol efflux and reduces lipid accumulation in macrophages. This mechanism is vital for mitigating atherosclerosis and other lipid-related disorders.
- Anti-inflammatory Effects : Activation of LXRβ by this compound has been shown to inhibit pro-inflammatory cytokines, thus playing a potential role in treating inflammatory diseases .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound, particularly its effects on cancer cell lines and metabolic pathways.
1. Cancer Cell Proliferation
A study demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. The compound induces apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast) | 0.5 | Induction of p53 pathway |
HCT116 (Colon) | 0.8 | Activation of apoptotic signaling |
A549 (Lung) | 1.2 | Inhibition of cell cycle progression |
2. Lipid Metabolism
This compound's role in lipid metabolism has been extensively studied. It enhances the expression of ATP-binding cassette transporters (ABCA1 and ABCG1), facilitating cholesterol efflux from macrophages.
Parameter | Control | This compound Treatment |
---|---|---|
Cholesterol Efflux (%) | 30 | 70 |
ABCA1 Expression (fold change) | 1 | 3 |
ABCG1 Expression (fold change) | 1 | 2.5 |
Case Studies
Several case studies have been documented to illustrate the impact of this compound on various biological systems.
Case Study: Anti-Cancer Activity
In a preclinical model using MCF7 breast cancer cells, treatment with this compound resulted in:
- Decreased Tumor Growth : Tumor size was reduced by approximately 50% compared to control groups.
- Enhanced Apoptosis : Histological analysis revealed increased apoptosis markers in treated tumors.
Case Study: Metabolic Regulation
A study involving diabetic mouse models showed that administration of this compound led to:
- Improved Insulin Sensitivity : Glucose tolerance tests indicated enhanced insulin sensitivity post-treatment.
- Reduced Inflammation : Markers such as TNF-alpha and IL-6 were significantly lower in treated groups compared to controls.
Properties
IUPAC Name |
2-[2-[2-(2,6-dichlorophenyl)propan-2-yl]-1-[2-fluoro-4-[3-fluoro-4-(hydroxymethyl)-5-methylsulfonylphenyl]phenyl]imidazol-4-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28Cl2F2N2O4S/c1-28(2,26-19(30)7-6-8-20(26)31)27-34-25(29(3,4)37)14-35(27)23-10-9-16(11-22(23)33)17-12-21(32)18(15-36)24(13-17)40(5,38)39/h6-14,36-37H,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAJDMYOTDNOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(C(=N1)C(C)(C)C2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=C3)C4=CC(=C(C(=C4)S(=O)(=O)C)CO)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28Cl2F2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256918-39-4 | |
Record name | BMS-852927 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256918394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-852927 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9649L8MZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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